molecular formula C10H5IO4 B13113725 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid

7-Iodo-2-oxo-2H-chromene-3-carboxylicacid

Katalognummer: B13113725
Molekulargewicht: 316.05 g/mol
InChI-Schlüssel: LOUYQOFCBWIBKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is a derivative of the chromene family, characterized by the presence of an iodine atom at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position. Chromenes, also known as coumarins, are a class of organic compounds with significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the chromene ring. This can be achieved by reacting 2-oxo-2H-chromene-3-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted chromenes depending on the nucleophile used.

    Oxidation Products: Hydroxy derivatives or further oxidized products.

    Reduction Products: Alcohol derivatives.

    Esterification Products: Esters of this compound.

Wirkmechanismus

The mechanism of action of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The iodine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .

Eigenschaften

Molekularformel

C10H5IO4

Molekulargewicht

316.05 g/mol

IUPAC-Name

7-iodo-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5IO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)

InChI-Schlüssel

LOUYQOFCBWIBKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)OC(=O)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.